![molecular formula C16H26OSi B15159830 Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- CAS No. 653604-00-3](/img/structure/B15159830.png)
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a chemical compound with the molecular formula C16H26OSi and a molecular weight of 262.46 g/mol . It is known for its unique structure, which includes a silane group bonded to a 2-phenylcyclopropylmethoxy moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds, enhancing the adhesion between different materials.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality in biological systems.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- can be compared with other silane coupling agents such as:
Glycidoxypropyl trimethoxysilane (KH-560): Known for its use in surface modification and polymer composites.
Aminopropyltriethoxysilane: Commonly used in the modification of surfaces for improved adhesion and compatibility.
Vinyltrimethoxysilane: Utilized in the production of cross-linked polymers and coatings.
Each of these compounds has unique properties and applications, but Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- stands out due to its specific structure and the resulting chemical properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
653604-00-3 |
|---|---|
Molekularformel |
C16H26OSi |
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3 |
InChI-Schlüssel |
BBUMOMLUNKHDCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
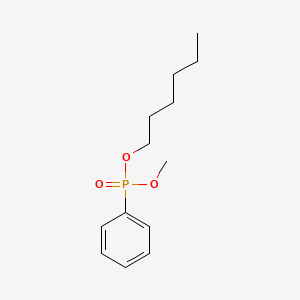

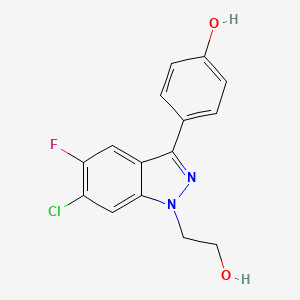

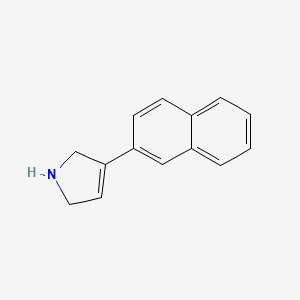
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
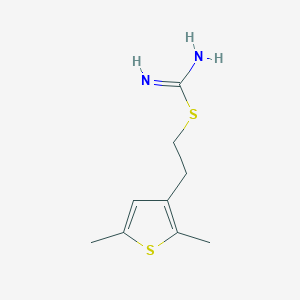
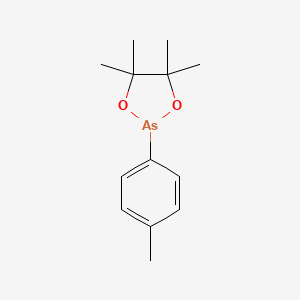
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
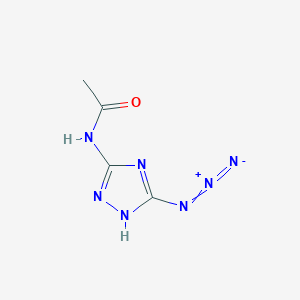
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
